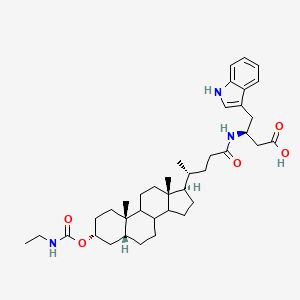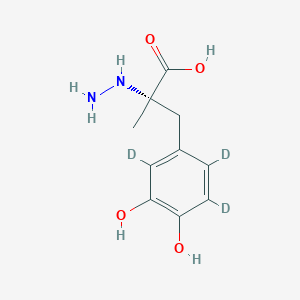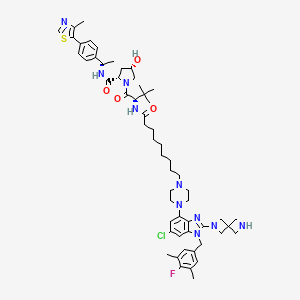
PROTAC SOS1 degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
科学研究应用
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
作用机制
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
相似化合物的比较
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C57H76ClFN10O4S |
|---|---|
分子量 |
1051.8 g/mol |
IUPAC 名称 |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
InChI 键 |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
手性 SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
规范 SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



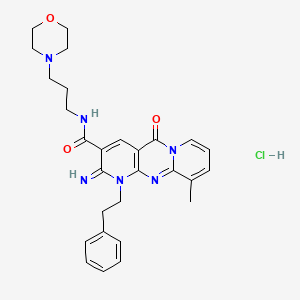
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
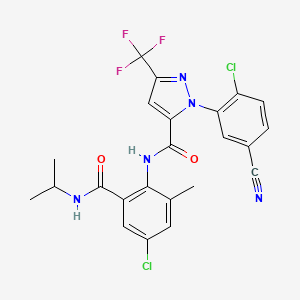


![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
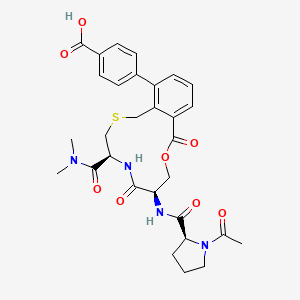
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
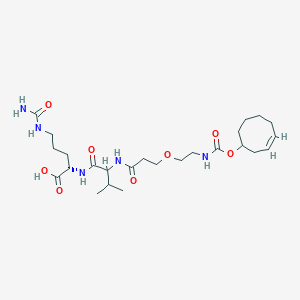
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
